

2-Isopropylloxazole-4-carboxylic acid NMR spectrum analysis

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Compound of Interest

Compound Name: 2-Isopropylloxazole-4-carboxylic acid

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An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of **2-Isopropylloxazole-4-carboxylic Acid**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of **2-isopropylloxazole-4-carboxylic acid** (CAS No: 153180-21-3)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies required for the complete structural elucidation of this heterocyclic compound. We will cover the prediction of ^1H and ^{13}C NMR spectra, detailed experimental protocols for data acquisition, and the application of advanced 2D NMR techniques to validate spectral assignments. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a deep, field-proven understanding of the subject matter.

Introduction: The Structural Significance of 2-Isopropylloxazole-4-carboxylic Acid

2-Isopropylloxazole-4-carboxylic acid, with the molecular formula $\text{C}_7\text{H}_9\text{NO}_3$ [1], belongs to the oxazole class of heterocyclic compounds. Oxazole rings are significant structural motifs in medicinal chemistry, appearing in numerous biologically active molecules and approved

pharmaceuticals[2]. Their ability to engage with biological targets through various non-covalent interactions makes them a privileged scaffold in drug design[2]. Accurate and unambiguous structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and chemical environment of each atom.

This guide will systematically deconstruct the NMR analysis of this molecule, providing a robust framework for its characterization.

Caption: Molecular structure of **2-isopropylloxazole-4-carboxylic acid** with key atoms labeled for NMR assignment.

Foundational Principles: Predicting the NMR Spectrum

The chemical structure of **2-isopropylloxazole-4-carboxylic acid** contains three distinct functional regions, each with characteristic NMR signatures: the isopropyl group, the oxazole ring, and the carboxylic acid moiety.

¹H NMR Spectrum Prediction

The proton NMR spectrum is predicted to show four distinct signals:

- **Carboxylic Acid Proton (-COOH):** The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O bond. This results in a signal appearing far downfield, typically in the 10-13 ppm range.[3][4] Due to hydrogen bonding and chemical exchange, this peak is often a broad singlet.[5] Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to proton-deuterium exchange.[3][5]
- **Oxazole Ring Proton (H-5):** The single proton on the oxazole ring is attached to C-5. It resides in a heteroaromatic environment, placing its resonance in the downfield region, typically between 7-9 ppm. As it has no adjacent protons within three bonds, it is expected to appear as a sharp singlet.
- **Isopropyl Methine Proton (-CH):** This proton is adjacent to the electron-withdrawing oxazole ring, which will shift its resonance downfield compared to a simple alkane. It is coupled to the

six equivalent protons of the two methyl groups, so according to the $n+1$ rule, its signal will be split into a septet (a multiplet with seven lines).

- **Isopropyl Methyl Protons ($-\text{CH}_3$):** The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are coupled to the single methine proton, resulting in a doublet. This signal will have a significantly larger integration value (6H) compared to the other signals.

^{13}C NMR Spectrum Prediction

The proton-decoupled ^{13}C NMR spectrum is predicted to show seven distinct signals corresponding to the seven unique carbon environments in the molecule.

- **Carboxylic Carbonyl Carbon ($-\text{COOH}$):** The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 160-185 ppm region of the spectrum.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Oxazole Ring Carbons (C-2, C-4, C-5):** These three sp^2 -hybridized carbons are part of the heteroaromatic ring. Their chemical shifts are influenced by the electronegative nitrogen and oxygen atoms and the attached substituents. Based on data for substituted oxazoles, their resonances are expected in the aromatic region (approx. 120-160 ppm).[\[8\]](#)
 - C-2: Attached to the nitrogen atom and the isopropyl group.
 - C-4: Attached to the oxygen atom and the carboxylic acid group.
 - C-5: The only ring carbon bonded to a hydrogen atom.
- **Isopropyl Carbons ($-\text{CH}$ and $-\text{CH}_3$):**
 - **Methine Carbon ($-\text{CH}$):** This carbon will be found in the aliphatic region, with its chemical shift influenced by the attached oxazole ring.
 - **Methyl Carbons ($-\text{CH}_3$):** The two methyl groups are equivalent and will produce a single, more intense signal at the upfield end of the spectrum.[\[9\]](#)

Summary of Predicted Spectral Data

The following tables summarize the anticipated NMR data for **2-isopropylloxazole-4-carboxylic acid**.

Table 1: Predicted ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Integration	Key Correlations (2D NMR)
-COOH	10.0 - 13.0	Broad Singlet (br s)	1H	HMBC to C-4 and C=O
H-5 (Oxazole)	7.5 - 8.5	Singlet (s)	1H	HMBC to C-4
-CH (Isopropyl)	3.0 - 4.0	Septet (sept)	1H	COSY to -CH ₃ ; HMBC to C-2 and -CH ₃
-CH ₃ (Isopropyl)	1.2 - 1.5	Doublet (d)	6H	COSY to -CH; HMBC to -CH and C-2

Table 2: Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
-COOH	160 - 185
C-2 (Oxazole)	150 - 160
C-4 (Oxazole)	135 - 145
C-5 (Oxazole)	120 - 130
-CH (Isopropyl)	25 - 35
-CH ₃ (Isopropyl)	20 - 25

Experimental Design and Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Workflow for NMR Analysis



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Caption: Standard workflow for sample preparation, data acquisition, and analysis in NMR spectroscopy.

Step-by-Step Experimental Protocol

1. Solvent Selection:

- Rationale: The choice of solvent is critical. For this molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. Unlike CDCl₃, it readily dissolves carboxylic acids and its residual proton peak does not overlap with expected analyte signals. Furthermore, it allows for the clear observation of the exchangeable -COOH proton due to hydrogen bonding with the solvent.

2. Sample Preparation:

- Step 1: Accurately weigh 5-10 mg of **2-isopropylloxazole-4-carboxylic acid** directly into a clean, dry vial.
- Step 2: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
- Step 3: Gently vortex or sonicate the vial to ensure complete dissolution.

- Step 4: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

3. Spectrometer Setup and Data Acquisition:

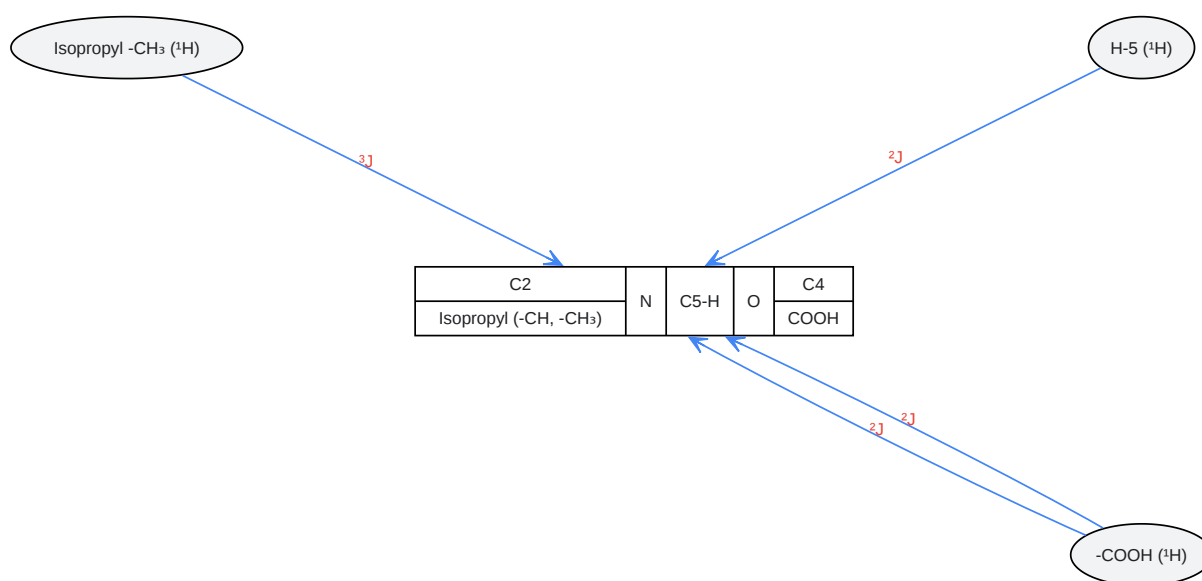
- Step 1: Insert the NMR tube into the spectrometer.
- Step 2: Lock the field frequency onto the deuterium signal of the solvent.
- Step 3: Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- Step 4: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
- Step 5: Acquire a standard one-dimensional (1D) ^1H spectrum.
- Step 6: Acquire a 1D proton-decoupled ^{13}C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons (C-2, C-4, and the carboxyl C).
- Step 7 (Optional but Recommended): Acquire 2D correlation spectra such as COSY, HSQC, and HMBC to confirm assignments.

Advanced Analysis with 2D NMR Spectroscopy

While 1D NMR provides the initial data, 2D NMR experiments are essential for a self-validating and unambiguous structural confirmation.

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For **2-isopropylloxazole-4-carboxylic acid**, a cross-peak will be observed between the isopropyl -CH septet and the -CH₃ doublet, definitively linking these two proton environments.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will show cross-peaks for:
 - H-5 and C-5
 - Isopropyl -CH and its corresponding carbon

- Isopropyl -CH₃ protons and their corresponding carbon
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away.



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Caption: Key expected HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

- A correlation from the isopropyl -CH₃ protons to C-2 of the oxazole ring will confirm the attachment point of the isopropyl group.
- A correlation from the H-5 proton to C-4 will establish their adjacency in the ring.

- A correlation from the -COOH proton to C-4 will confirm the position of the carboxylic acid group.

Conclusion

The NMR analysis of **2-isopropylloxazole-4-carboxylic acid** is a systematic process that relies on the foundational principles of chemical shifts and coupling constants, combined with the definitive connectivity information provided by 2D correlation experiments. By following the predictive models and experimental protocols outlined in this guide, researchers can achieve a complete and confident structural assignment. The combination of ^1H , ^{13}C , COSY, HSQC, and HMBC spectroscopy provides a self-validating dataset that meets the highest standards of scientific integrity required in chemical research and drug development.

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